molecular formula C9H17NO B12932687 8-Azaspiro[4.5]decan-1-ol

8-Azaspiro[4.5]decan-1-ol

Cat. No.: B12932687
M. Wt: 155.24 g/mol
InChI Key: ICFSBLPTFPUIDL-UHFFFAOYSA-N
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Description

8-Azaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]decan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrogen-containing ring can be reduced under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could produce various halogenated derivatives.

Scientific Research Applications

8-Azaspiro[4.5]decan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as selective inhibitors of enzymes like TYK2/JAK1, which are involved in inflammatory pathways . The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-8-azaspiro[4.5]decan-3-ol: Another spirocyclic compound with an oxygen atom in the ring.

    2,8-Diazaspiro[4.5]decan-1-one: Contains two nitrogen atoms in the spiro ring system.

Uniqueness

8-Azaspiro[4.5]decan-1-ol is unique due to its specific spirocyclic structure with a single nitrogen atom and a hydroxyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2

InChI Key

ICFSBLPTFPUIDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCNCC2)O

Origin of Product

United States

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